(2S)-2-(5-Chloro-3-fluorophenyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

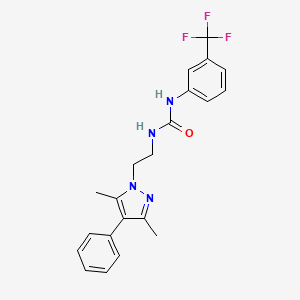

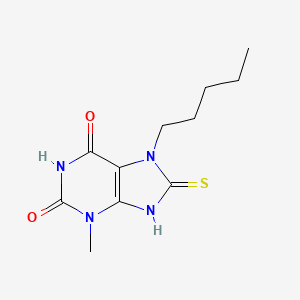

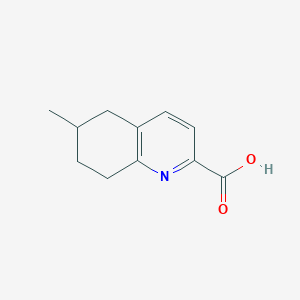

“(2S)-2-(5-Chloro-3-fluorophenyl)piperidine” is a chemical compound with the molecular formula C11H13ClFN . It is also known as compound 29.

Molecular Structure Analysis

The molecular weight of “(2S)-2-(5-Chloro-3-fluorophenyl)piperidine” is 213.68 g/mol . The exact mass and monoisotopic mass are both 213.0720553 g/mol . The compound has a complexity of 188 .Physical And Chemical Properties Analysis

“(2S)-2-(5-Chloro-3-fluorophenyl)piperidine” has a topological polar surface area of 12 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has one rotatable bond count .Scientific Research Applications

Aurora Kinase Inhibition

- Cancer Treatment Potential: A compound structurally related to (2S)-2-(5-Chloro-3-fluorophenyl)piperidine, specifically an Aurora kinase inhibitor, has been found to potentially treat cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Serotonin Receptor Agonists

- Antidepressant Potential: Derivatives of 2-pyridinemethylamine, which include a structure akin to (2S)-2-(5-Chloro-3-fluorophenyl)piperidine, show high affinity for 5-HT1A receptors and demonstrate potent antidepressant activity (B. Vacher et al., 1999).

Piperidine Derivatives Synthesis

- Chemical Synthesis Enhancements: Studies on the synthesis of 1-arylpiperidin-4-ols reveal new methods for preparing compounds related to (2S)-2-(5-Chloro-3-fluorophenyl)piperidine, enhancing the efficiency of synthesizing piperidine derivatives (C. Reese & E. A. Thompson, 1988).

Dopamine and Serotonin Antagonists

- Neuroleptic Properties: Certain 1-(4-fluorophenyl)-1H-indoles, structurally similar to (2S)-2-(5-Chloro-3-fluorophenyl)piperidine, act as dopamine D-2 and serotonin 5-HT2 receptor antagonists with potential applications in treating psychosis and related disorders (J. Perregaard et al., 1992).

Analgesic Applications

- Neuropathic Pain Treatment: Research indicates that certain 5-HT(1A) receptor agonists, similar in structure to (2S)-2-(5-Chloro-3-fluorophenyl)piperidine, can provide significant analgesia in models of trigeminal neuropathic pain, suggesting their potential as pain relievers (K. Deseure et al., 2002).

Neuroleptic Agent Synthesis

- Pharmaceutical Synthesis: Studies on the synthesis of Fluspirilen and Penfluridol, neuroleptic agents, involve key intermediates related to (2S)-2-(5-Chloro-3-fluorophenyl)piperidine, highlighting its relevance in pharmaceutical synthesis (C. Botteghi et al., 2001).

Cognitive Dysfunction Treatment

- Improvement in Cognitive Dysfunction: Research on NE-100, a σ receptor ligand, shows that it can ameliorate cognitive dysfunction caused by phencyclidine in rats. This study's focus on piperidine derivatives underscores the potential utility of compounds like (2S)-2-(5-Chloro-3-fluorophenyl)piperidine in treating cognitive impairments (S. Ogawa et al., 1994).

Antidepressant Properties

- Selective Serotonin Reuptake Inhibition: Paroxetine hydrochloride, a compound related to (2S)-2-(5-Chloro-3-fluorophenyl)piperidine, is a selective serotonin reuptake inhibitor with applications in treating various anxiety and mood disorders (David Germann et al., 2013).

Asymmetric Synthesis

- Chemical Process Development: The asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts, presents a method relevant to the synthesis of compounds like (2S)-2-(5-Chloro-3-fluorophenyl)piperidine (Mateo M Salgado et al., 2019).

Reactivity and Catalysis Studies

- Reactivity Analysis: The reactivity of 2-fluoro-5-nitrothiophene towards sodium thiophenoxide and piperidine, including compounds similar to (2S)-2-(5-Chloro-3-fluorophenyl)piperidine, is important for understanding the chemical behavior of these compounds (G. Guanti et al., 1975).

Cancer Treatment Research

- c-Met/ALK Inhibition for Cancer Therapy: Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which relate structurally to (2S)-2-(5-Chloro-3-fluorophenyl)piperidine, have been identified as potent c-Met/ALK dual inhibitors with significant potential in cancer treatment (Jingrong Li et al., 2013).

Psychotropic Applications

- Potential Psychotropic Agents: Synthesis of 2-aryl-2,3-dihydropsiro[benzofuran-3,4′-piperidines], potentially useful as psychotropic agents, reveals the significance of structures related to (2S)-2-(5-Chloro-3-fluorophenyl)piperidine in psychopharmacology (H. Ong & M. Agnew, 1981).

Antimycobacterial Agents

- Treatment of Mycobacterial Infections: Spiro-piperidin-4-ones, akin to (2S)-2-(5-Chloro-3-fluorophenyl)piperidine, have shown promise as effective antimycobacterial agents, demonstrating potential in treating infections like tuberculosis (R. Kumar et al., 2008).

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth .

properties

IUPAC Name |

(2S)-2-(3-chloro-5-fluorophenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFN/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAXWCKZGYGUSF-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(5-Chloro-3-fluorophenyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380606.png)

![12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate](/img/structure/B2380609.png)

![1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B2380610.png)

![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)